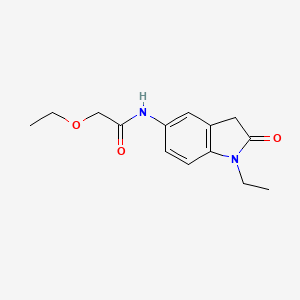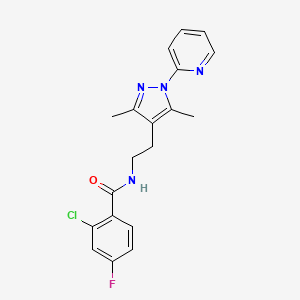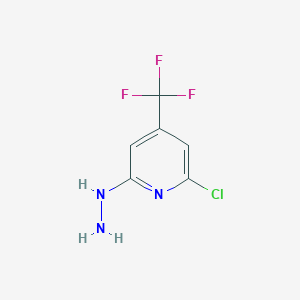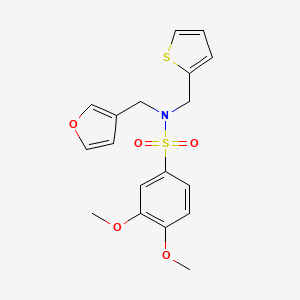
2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide” is a compound that is part of the 2-oxoindoline-based acetohydrazides . These compounds have been designed and synthesized as part of the search for novel small molecules activating procaspase-3 . They have shown notable cytotoxicity toward human cancer cell lines .
Synthesis Analysis
The synthesis of these compounds involves the design of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides . The identification of the structures of these compounds was performed using the analysis of IR, MS, 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using IR, MS, 1H NMR and 13C NMR . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the design and synthesis of two series of novel acetohydrazides . Further details about the specific reactions are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Agents: A study on the synthesis of novel acetamide derivatives, including those similar to "2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide," found some compounds exhibited promising antibacterial and antifungal activities against pathogenic microorganisms (Debnath & Ganguly, 2015).
Structural Studies and Chemical Properties
- Amide Derivatives and Anion Coordination: Research on different spatial orientations of amide derivatives, including those structurally related to "this compound," highlighted their impact on anion coordination, contributing to the understanding of molecular interactions and structural chemistry (Kalita & Baruah, 2010).
Novel Compound Synthesis with Potential Bioactivities
- Isatin Derivatives with Antimicrobial Activities: Research on the design and synthesis of Isatin derivatives, which are structurally related to "this compound," revealed that these compounds showed improved physical properties and significant changes in bioactivities, especially antimicrobial activity against Staphylococcus aureus (Qin et al., 2011).
Mecanismo De Acción
Target of Action
The primary targets of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound It is known that indole derivatives can exhibit cytotoxicity towards various human cancer cell lines . This suggests that the compound may have potential antitumor effects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-16-12-6-5-11(7-10(12)8-14(16)18)15-13(17)9-19-4-2/h5-7H,3-4,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVGLCBXDKJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581274.png)



![2-[2-(4-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2581282.png)







![N-(3-chloro-4-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2581294.png)
